![molecular formula C27H19N3O3 B404466 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol](/img/structure/B404466.png)
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol is a complex organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of Biphenyl and Phenyl Groups: These groups can be introduced through Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids or alkenes.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenolic and imidazole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its imidazole core, which is common in many drugs.
Industry: Use in the development of advanced materials, such as polymers or liquid crystals.
作用機序
The mechanism of action of 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might coordinate with metal ions or participate in hydrogen bonding.
類似化合物との比較
Similar compounds include other imidazole derivatives, such as:
2-Phenyl-4,5-diphenyl-1H-imidazole: Known for its antifungal and antibacterial properties.
4-Nitroimidazole: Used as an antimicrobial agent.
Biphenyl derivatives: Commonly used in the development of liquid crystals and other advanced materials.
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol is unique due to the combination of biphenyl, phenyl, and nitro groups, which might confer distinct chemical and biological properties.
特性
分子式 |
C27H19N3O3 |
|---|---|
分子量 |
433.5g/mol |
IUPAC名 |
4-nitro-2-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C27H19N3O3/c31-24-16-15-22(30(32)33)17-23(24)27-28-25(20-9-5-2-6-10-20)26(29-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17,31H,(H,28,29) |
InChIキー |
SRFBNJKHKMMINP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B404383.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B404387.png)
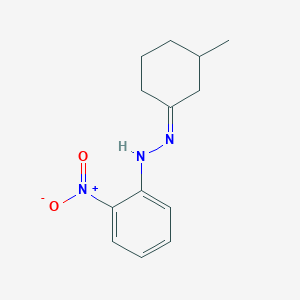
![4-Bromo-2-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B404391.png)
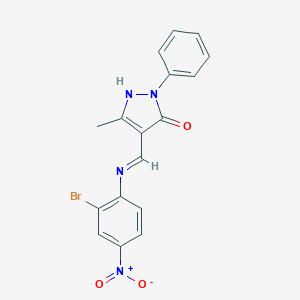
![1-{2-Nitro-4,5-dimethoxybenzyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404394.png)
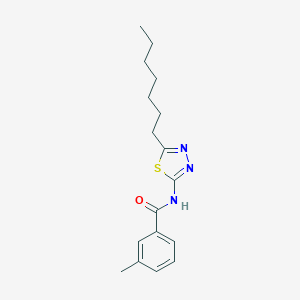
![5-[(4-chloroanilino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B404400.png)
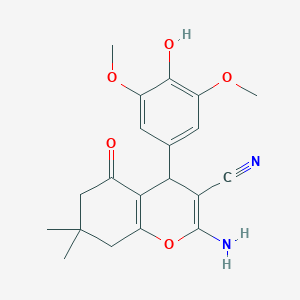
![2-thiomorpholin-4-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B404403.png)
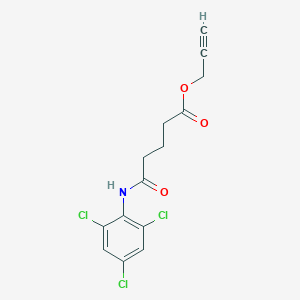
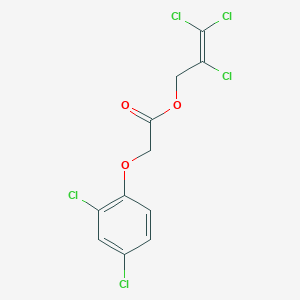
![2-{4-chloro-2-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B404408.png)
![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B404410.png)
